molecular formula C7H8BrNO B2941091 3-Bromo-5-(1-hydroxyethyl)pyridine CAS No. 283608-66-2

3-Bromo-5-(1-hydroxyethyl)pyridine

Cat. No.: B2941091
CAS No.: 283608-66-2
M. Wt: 202.051
InChI Key: SRELUKWTQNFSRR-UHFFFAOYSA-N
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Description

3-Bromo-5-(1-hydroxyethyl)pyridine (CAS 283608-66-2) is a high-purity brominated pyridine derivative of significant interest in organic synthesis and medicinal chemistry. This compound, with a molecular formula of C 7 H 8 BrNO and a molecular weight of 202.05 g/mol, serves as a versatile synthetic intermediate . Its structure incorporates both a bromine atom and a hydroxyethyl group on the pyridine ring, making it a valuable bifunctional building block for constructing more complex molecules. In research and development, this compound is primarily utilized as a key precursor in pharmaceutical chemistry. Its specific structure suggests potential for use in developing active pharmaceutical ingredients (APIs) and other biologically active compounds. The bromine atom offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of diverse aryl or alkyl groups. Simultaneously, the hydroxyethyl side chain can be further functionalized, providing a handle for modifying the molecule's physicochemical properties or for conjugation . The product is offered with a high purity level of 98% and is supplied as a liquid. It is recommended to store this compound at room temperature under an inert atmosphere to maintain its stability and purity over time . This chemical is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELUKWTQNFSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 1 Hydroxyethyl Pyridine and Analogues

Strategies for Incorporating the Hydroxyethyl (B10761427) Moiety

The creation of the 1-hydroxyethyl side chain on a pyridine (B92270) ring is a critical step in the synthesis of the target molecule. Several established organic reactions can be employed for this purpose, each with its own set of advantages and substrate requirements.

Reductive Methods from Carbonyl Precursors

A common and effective strategy for generating the 1-hydroxyethyl group is the reduction of a corresponding acetylpyridine precursor. This transformation converts a carbonyl group into a secondary alcohol.

The reduction of acetylpyridines can be accomplished using various reducing agents. For instance, the use of samarium diiodide (SmI2) in the presence of water has been shown to rapidly reduce pyridine derivatives at room temperature. clockss.org While this method is powerful for ring reduction to piperidines, milder conditions can be selectively applied to the carbonyl group.

PrecursorProductReducing AgentNotes
3-Acetylpyridine (B27631)3-(1-Hydroxyethyl)pyridine (B1215103)e.g., NaBH4, LiAlH4Standard reduction of a ketone to a secondary alcohol.
3-Bromo-5-acetylpyridine3-Bromo-5-(1-hydroxyethyl)pyridinee.g., NaBH4, LiAlH4Reduction of the ketone without affecting the bromo substituent.
Asymmetric Reduction Approaches for Chiral Induction

To obtain enantiomerically enriched or pure chiral 1-hydroxyethylpyridines, asymmetric reduction methods are employed. These techniques utilize chiral catalysts or reagents to influence the stereochemical outcome of the reduction.

One notable approach is the electrochemical reduction of acetylpyridines in the presence of chiral alkaloids, such as strychnine (B123637) and brucine. acs.org This method has been shown to produce optically active pyridylethanols. The optical yield is influenced by factors like pH, temperature, and the concentration of the alkaloid. For example, the reduction of 2- and 4-acetylpyridine (B144475) in the presence of strychnine at a mercury electrode can lead to significant optical yields, which are maximized at a pH of approximately 4.5. acs.orgacs.org However, the asymmetric reduction of 3-acetylpyridine under similar conditions has been reported to yield an optically inactive alcohol. acs.org

Catalytic asymmetric reduction reactions, often employing transition metal catalysts with chiral ligands, are another powerful tool. nih.gov These methods, inspired by enzymatic reactions in biological systems, can achieve high enantioselectivity in the reduction of ketones. nih.govwikipedia.org

Grignard Reagent-Mediated Alkylation of Pyridinecarboxaldehydes

The Grignard reaction provides a classic and versatile method for forming carbon-carbon bonds. In the context of synthesizing 1-hydroxyethylpyridines, a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr), can be reacted with a pyridinecarboxaldehyde. masterorganicchemistry.comyoutube.com

This reaction proceeds via the nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a proton source, like a saturated aqueous solution of ammonium (B1175870) chloride, quenches the intermediate alkoxide to yield the desired secondary alcohol. chemicalbook.com For example, the reaction of 3-pyridinecarboxaldehyde (B140518) with methylmagnesium bromide in tetrahydrofuran (B95107) at 0°C, followed by an aqueous workup, produces 3-(1-hydroxyethyl)pyridine in good yield. chemicalbook.com

This method is broadly applicable to various substituted pyridinecarboxaldehydes, allowing for the synthesis of a wide range of analogs. The reaction of Grignard reagents with pyridine derivatives has been studied extensively, leading to the formation of various pyridyl carbinols. researchgate.net

PyridinecarboxaldehydeGrignard ReagentProduct
3-PyridinecarboxaldehydeMethylmagnesium bromide3-(1-Hydroxyethyl)pyridine
3-Bromo-5-formylpyridineMethylmagnesium bromideThis compound

Condensation Reactions with Aldehydes to Form Hydroxyethyl Side Chains

Condensation reactions represent another synthetic avenue for introducing side chains onto heterocyclic rings. While more commonly associated with the formation of the pyridine ring itself through methods like the Hantzsch or Chichibabin syntheses, variations can be adapted to build side chains. numberanalytics.combaranlab.org For instance, a condensation reaction involving an activated pyridine derivative and a suitable C2-building block could potentially form the hydroxyethyl moiety, though this is a less direct approach compared to reduction or Grignard addition.

Approaches to Regioselective Bromination of the Pyridine Nucleus

The introduction of a bromine atom at a specific position on the pyridine ring is a crucial step for synthesizing compounds like this compound. The inherent electronic properties of the pyridine ring, being electron-deficient, make electrophilic aromatic substitution challenging and often require harsh conditions. imperial.ac.uk

Regioselective Halogenation Techniques, with Emphasis on the 3-position

Direct bromination of pyridine typically requires very high temperatures (over 300 °C) and often results in a mixture of products, with a preference for the 3-position. researchgate.net To achieve greater regioselectivity under milder conditions, various strategies have been developed.

One effective method involves the use of directing groups. By introducing an electron-donating group onto the pyridine ring, the regioselectivity of bromination can be controlled. For example, an amino group can direct bromination to the meta-position. acs.org This strategy involves a three-step sequence: installation of the directing group, bromination, and subsequent removal of the directing group.

Another approach to achieve regioselective bromination at the 3-position is through a ring-opening and closing sequence involving Zincke imine intermediates. nih.gov This method allows for the halogenation of the acyclic intermediate under mild conditions, followed by ring closure to yield the 3-halopyridine. This technique has proven effective for a diverse range of substituted pyridines, including complex pharmaceutical and agrochemical structures. nih.gov

For pyridine N-oxides, regioselective bromination at the C2-position can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions. While this directs to the 2-position, it highlights the use of N-oxides to alter the reactivity and selectivity of the pyridine ring.

Starting MaterialReagentsProductKey Feature
PyridineBr2, high temperature3-Bromopyridine (B30812) (major)Harsh conditions, mixture of isomers. researchgate.net
Pyridine with directing groupBrominating agentmeta-Brominated pyridineDirecting group controls regioselectivity. acs.org
PyridineN-activation, ring opening, halogenation, ring closing3-HalopyridineHalogenation of Zincke imine intermediate. nih.gov
Fused Pyridine N-Oxidep-Ts2O, Bu4NBrC2-Brominated fused pyridineMild conditions, high regioselectivity for C2.

Directed Ortho-Metalation Strategies for Positional Selectivity

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings, including pyridine. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG), which is a functional group containing a heteroatom (e.g., O, N) that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org

The mechanism involves the coordination of a strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium, to the DMG. baranlab.org This coordination brings the base into close proximity to the ortho-proton, facilitating its removal (deprotonation) to form a stable ortho-lithiated intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with a suitable electrophile to install a new substituent exclusively at the ortho-position. wikipedia.org Metalation of the pyridine ring itself can be complicated by the competitive 1,2-addition of the organometallic reagent, but the use of appropriate DMGs makes lithiation of the ring efficient. harvard.edu

Directing Group (DMG)Position on PyridineSite of Metalation
-CONEt₂ (Amide)34
-OCONEt₂ (Carbamate)32 and 4
-Cl23
-OMe23
-NHCOtBu (Amide)23

This table provides illustrative examples of directing groups and their influence on the site of metalation on a pyridine ring. harvard.edunih.gov

Multi-step Synthetic Sequences for this compound and Related Structures

The synthesis of the specific target molecule, this compound, requires a multi-step approach that combines several of the principles discussed above to install the correct substituents at the desired positions. A plausible and efficient route can be designed starting from a readily available precursor like 3,5-dibromopyridine.

A potential synthetic pathway is detailed below:

StepStarting MaterialReagents & ConditionsProductPurpose
1 3,5-Dibromopyridine1. n-BuLi, THF, -78 °C 2. Acetaldehyde (CH₃CHO)This compoundSelective Functionalization: Perform a lithium-halogen exchange on one of the bromine atoms, followed by nucleophilic addition to an electrophile (acetaldehyde) to introduce the hydroxyethyl group.
2 3-Bromo-5-acetylpyridineNaBH₄, Methanol, 0 °C to RTThis compoundReduction: If the synthesis proceeds via a ketone intermediate (e.g., from a Friedel-Crafts or other acylation method), a simple reduction using a hydride reagent like sodium borohydride (B1222165) converts the ketone to the desired secondary alcohol.

This synthetic approach leverages the differential reactivity of the bromine atoms or introduces the functional groups in a stepwise manner to ensure the correct final structure. The first step, a lithium-halogen exchange followed by quenching with an electrophile, is a common and effective method for selectively functionalizing polyhalogenated pyridines. The second step illustrates an alternative final transformation, the reduction of a ketone to an alcohol, which is a fundamental and high-yielding reaction in organic synthesis.

Stereochemical Considerations in 3 Bromo 5 1 Hydroxyethyl Pyridine Synthesis

Enantioselective Synthetic Routes to Chiral Hydroxyethyl (B10761427) Pyridines

The most direct approach to producing a single enantiomer of 3-bromo-5-(1-hydroxyethyl)pyridine is through the enantioselective reduction of its prochiral ketone precursor, 3-bromo-5-acetylpyridine. This method introduces the chiral center in a single, stereocontrolled step. Several powerful catalytic systems are available for such asymmetric reductions.

Catalytic Asymmetric Reduction:

Prominent among these methods is the use of chiral catalysts that can transfer hydride to the ketone in a stereoselective manner. wikipedia.org Two widely recognized systems for the asymmetric reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation. youtube.com

CBS Reduction: This method employs an oxazaborolidine catalyst, derived from the chiral amino acid proline, and a stoichiometric borane (B79455) source. youtube.com The catalyst creates a chiral environment around the carbonyl group of 3-bromo-5-acetylpyridine, directing the borane to attack one face of the carbonyl preferentially, leading to one enantiomer of the alcohol in excess. The predictability and high enantioselectivity of the CBS reduction for a wide range of ketones make it a strong candidate for this transformation.

Noyori Asymmetric Hydrogenation: This technique utilizes ruthenium (Ru) catalysts coordinated with chiral phosphine (B1218219) ligands, such as BINAP, in the presence of a hydrogen source. wikipedia.org These catalysts are highly efficient, often requiring very low catalyst loadings, and can achieve exceptional levels of enantioselectivity for various ketones, including heteroaromatic ones. wikipedia.org The BINAP/diamine-Ru catalyst system is particularly effective for the asymmetric reduction of both functionalized and simple ketones. wikipedia.org

Biocatalytic Reduction:

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for asymmetric ketone reduction. youtube.comnih.gov These enzymes, operating in aqueous media under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov By selecting an appropriate KRED, either the (R)- or (S)-enantiomer of this compound could be synthesized with very high enantiomeric excess (ee). The process typically uses a sacrificial alcohol like isopropanol (B130326) for cofactor regeneration. nih.gov

A summary of potential enantioselective reduction methods is presented below:

Table 1: Potential Enantioselective Routes to this compound
Method Catalyst Type Hydride/Hydrogen Source Key Features
CBS Reduction Chiral Oxazaborolidine Borane (e.g., BH₃·THF) Predictable stereochemistry, high ee. youtube.com
Noyori Hydrogenation Chiral Ru-phosphine complex (e.g., Ru-BINAP) H₂ gas High turnover numbers, excellent ee. wikipedia.org
Biocatalysis Ketoreductase (KRED) Isopropanol (cofactor regeneration) High enantioselectivity, green conditions. youtube.comnih.gov

Diastereoselective Synthesis of Pyridine (B92270) Derivatives with Multiple Chiral Centers

When a molecule contains more than one chiral center, diastereomers can be formed. Diastereoselective synthesis aims to control the configuration of a newly formed stereocenter in relation to a pre-existing one. While this compound itself has only one chiral center, considering its incorporation into a larger molecule with other stereocenters necessitates a discussion of diastereoselective strategies.

For instance, if a chiral substituent were already present on the pyridine ring or if the ethyl group were further functionalized to create a second chiral center, the approach to forming the hydroxyl group would need to account for the influence of the existing stereocenter. The synthesis of vicinal diamines from chiral β-amino alcohols containing a pyridyl moiety illustrates the principles of substrate-controlled diastereoselection, where the existing chiral center directs the approach of a reagent to form the new stereocenter. mdpi.com

Similarly, in the synthesis of substituted dihydropyrans, the diastereoselectivity of the reaction is controlled to produce the desired relative stereochemistry between substituents. mdpi.com In a hypothetical scenario, if one were to synthesize a derivative of this compound containing another chiral center, the synthetic strategy would involve a diastereoselective reduction of the ketone or a nucleophilic addition to an aldehyde where the facial selectivity is dictated by the existing chiral center. This control can be achieved through steric hindrance or chelation control, where a metal coordinates to both the existing and forming stereocenters, locking the conformation and directing the incoming reagent.

Kinetic Resolution Techniques for Enantiomeric Purity

Kinetic resolution is a powerful technique for separating a racemic mixture (a 1:1 mixture of enantiomers) by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess.

For racemic this compound, enzymatic kinetic resolution is a highly effective method. Lipases are commonly used enzymes that catalyze the enantioselective acylation of alcohols. nih.govmdpi.com In the presence of an acyl donor (like vinyl acetate), a lipase (B570770) such as Candida antarctica lipase B (CALB) would selectively acylate one enantiomer of the alcohol at a much faster rate than the other. mdpi.com This would result in a mixture of one enantiomer as the acetate (B1210297) ester and the unreacted enantiomer of the alcohol, which can then be separated.

Dynamic Kinetic Resolution (DKR):

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. youtube.com Dynamic kinetic resolution (DKR) overcomes this by combining the enantioselective reaction with in-situ racemization of the starting material. mdpi.comnih.gov For this compound, this would involve:

Enantioselective Acylation: A lipase selectively acylates one enantiomer (e.g., the R-enantiomer).

Racemization: A metal catalyst (often ruthenium-based) simultaneously converts the remaining S-enantiomer back into the racemate. mdpi.comresearchgate.net

This continuous racemization of the starting material ensures that all of it can be converted into a single enantiomer of the acylated product, allowing for a theoretical yield of up to 100%. nih.gov This approach has been successfully applied to a wide range of secondary alcohols, including heteroaryl carbinols. mdpi.com

**

Table 2: Kinetic Resolution Strategies for this compound

Technique Catalyst/Reagent Principle Max. Theoretical Yield
Kinetic Resolution (KR) Lipase (e.g., CALB) + Acyl Donor One enantiomer reacts faster with the chiral enzyme. nih.govmdpi.com 50%
Dynamic Kinetic Resolution (DKR) Lipase + Racemization Catalyst (e.g., Ru-complex) One enantiomer is acylated while the other is racemized in situ. mdpi.comnih.gov 100%

Chiral Pool Approaches in Hydroxyalkyl Pyridine Preparation

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. nih.gov Chiral pool synthesis utilizes these building blocks as starting materials, incorporating their pre-existing chirality into the final target molecule. youtube.comnih.govslideshare.net

A hypothetical chiral pool synthesis for an enantiomer of this compound could start from a simple, commercially available chiral molecule like (S)-lactic acid or (R)-linalool. For example, the chiral hydroxyl group of ethyl (S)-lactate could be protected, and the ester could be converted into a suitable electrophile. This chiral fragment could then be coupled with a nucleophilic 3-bromo-5-pyridyl organometallic reagent. The final deprotection step would yield the desired enantiomerically pure alcohol.

This strategy leverages the inherent chirality of the starting material, avoiding the need for an asymmetric induction step or a resolution process. The success of this approach depends on the ability to design a synthetic route that efficiently connects the chiral pool starting material to the target structure without racemizing the chiral center. Chemoenzymatic strategies can also be employed to modify and expand the range of available chiral building blocks, further enhancing the power of the chiral pool approach. nih.gov

Chemical Transformations and Functional Group Interconversions

Reactivity of the Bromine Atom

The bromine atom at the C-3 position of the pyridine (B92270) ring is a key handle for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. libretexts.org The bromine atom on the pyridine ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For 3-Bromo-5-(1-hydroxyethyl)pyridine, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position. The general mechanism involves three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction conditions are generally mild, and the boronic acid reagents are often stable and have low toxicity. nih.gov Numerous palladium catalysts and ligands can be employed to optimize the reaction for specific substrates, including those bearing potentially interfering functional groups like the primary amine. nih.gov For instance, Pd(OAc)2 has been shown to be efficient for coupling heteroaryl halides with potassium aryltrifluoroborates in aqueous systems. researchgate.net

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to this compound enables the direct attachment of an alkynyl group, creating arylalkyne structures. The reaction proceeds under mild conditions, often at room temperature, which is advantageous for complex molecule synthesis. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov The versatility of this reaction allows for the coupling of substrates with various functional groups, including free alcohols. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for pyridines. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly when activating groups are present or on pyridinium (B92312) salt derivatives. nih.govyoutube.com While 2- and 4-halopyridines are generally more reactive towards SNAr than 3-halopyridines due to better stabilization of the Meisenheimer intermediate, reactions at the 3-position are still feasible, often requiring more forcing conditions or specific activation. researchgate.netnih.gov

For 3-bromopyridines, direct displacement of the bromide by a nucleophile can be challenging. However, the reactivity can be enhanced. In some SNAr reactions of activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I. nih.gov However, this order can change depending on the specific substrate and reaction mechanism. nih.govreddit.com For pyridinium salts, a different reactivity order is observed, and the reaction mechanism can shift from a stepwise addition-elimination to a concerted process or even involve elimination-addition pathways through a pyridyne intermediate under strongly basic conditions. researchgate.netnih.gov

Reactions of the Hydroxyl Group

The secondary alcohol in this compound is a versatile functional group that can undergo protection, oxidation, and stereospecific transformations.

In multi-step syntheses, it is often necessary to "protect" the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. masterorganicchemistry.com A common strategy for protecting alcohols is to convert them into silyl (B83357) ethers. masterorganicchemistry.compearson.com

This is typically achieved by reacting the alcohol with a silyl chloride (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine. wikipedia.orglibretexts.org The resulting silyl ether is generally stable to a wide range of reagents, including strong bases and organometallics. masterorganicchemistry.com The choice of silyl group (e.g., TMS, TES, TBS, TIPS, TBDPS) allows for tuning the stability and selective removal. wikipedia.org

Deprotection, or the removal of the silyl group to regenerate the alcohol, is commonly accomplished using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond. masterorganicchemistry.comyoutube.com Alternatively, acidic conditions can also be used. libretexts.orggelest.comresearchgate.net

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
TrimethylsilylTMSTrimethylsilyl chloride (TMSCl), Base (e.g., Imidazole)Mild acid; Fluoride ion (TBAF)
tert-ButyldimethylsilylTBDMS/TBStert-Butyldimethylsilyl chloride (TBDMSCl), BaseAcid; Fluoride ion (TBAF)
TriisopropylsilylTIPSTriisopropylsilyl chloride (TIPSCl), BaseAcid; Fluoride ion (TBAF)
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chloride (TBDPSCl), BaseAcid; Fluoride ion (TBAF)

This table provides a summary of common silyl protecting groups for alcohols.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-bromo-5-acetylpyridine. A variety of oxidizing agents can accomplish this transformation. masterorganicchemistry.com

Manganese dioxide (MnO₂) is a particularly useful reagent for the selective oxidation of benzylic, allylic, and heterocyclic alcohols to their corresponding aldehydes or ketones under neutral conditions. mychemblog.comnanotrun.com This method is often preferred due to its mildness and high selectivity, minimizing over-oxidation or side reactions. nanotrun.comacs.org The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent like dichloromethane (B109758) or chloroform. mychemblog.com

Other common reagents for the oxidation of secondary alcohols to ketones include pyridinium chlorochromate (PCC) and Dess-Martin periodinane, which are known for their mild conditions and broad applicability. masterorganicchemistry.com Stronger oxidants like chromic acid would also be effective but are less commonly used in complex syntheses due to their harshness.

The carbon atom bearing the hydroxyl group is a chiral center, meaning this compound exists as a pair of enantiomers. Controlling the stereochemistry at this center is crucial for applications in fields such as medicinal chemistry.

One powerful method for obtaining enantiomerically pure forms of pyridyl ethanols is through enzymatic kinetic resolution. nih.gov Lipases, such as Candida antarctica lipase (B570770) (CAL), can selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. acs.org This process typically uses an acyl donor like vinyl acetate (B1210297) and results in a mixture of one enantiomer as the acetate ester and the other as the unreacted alcohol, which can then be separated. acs.org

Alternatively, stereoselective synthesis can be achieved through the asymmetric reduction of the corresponding ketone, 3-bromo-5-acetylpyridine. Asymmetric transfer hydrogenation using a chiral ruthenium(II) complex as a catalyst can produce the chiral alcohol with high enantioselectivity. researchgate.net Furthermore, stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, can be employed. For example, a Meisenheimer rearrangement can proceed in a stereospecific manner to generate chiral tertiary allylic alcohols. nih.gov These methods provide access to specific enantiomers of the target molecule, which is often essential for its desired biological activity. mdpi.com

Derivatization of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound serves as a key site for chemical transformations. Its lone pair of electrons allows it to act as a nucleophile or a base, facilitating a variety of reactions that modify the core structure and properties of the molecule. These transformations, primarily involving N-alkylation, N-oxidation, and the formation of pyridinium salts, are fundamental in the synthesis of new derivatives with potential applications in various fields of chemical research.

N-Alkylation and the Formation of Pyridinium Salts

The reaction of the pyridine nitrogen with alkylating agents is a well-established method for the synthesis of quaternary pyridinium salts. This transformation, known as the Menschutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. In the case of this compound, this reaction leads to the formation of 1-alkyl-3-bromo-5-(1-hydroxyethyl)pyridinium halides.

The general scheme for this reaction involves treating this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) in a suitable solvent. The reaction rate is influenced by several factors, including the nature of the alkylating agent, the solvent polarity, and the reaction temperature. Generally, more reactive alkyl halides and polar aprotic solvents accelerate the reaction.

Starting MaterialReagentProduct
This compoundMethyl Iodide1-Methyl-3-bromo-5-(1-hydroxyethyl)pyridinium iodide
This compoundEthyl Bromide1-Ethyl-3-bromo-5-(1-hydroxyethyl)pyridinium bromide
This compoundBenzyl Chloride1-Benzyl-3-bromo-5-(1-hydroxyethyl)pyridinium chloride

This table represents the expected products from the N-alkylation of this compound based on the general principles of the Menschutkin reaction.

Research on related 3-substituted pyridines has demonstrated that the quaternization of the pyridine nitrogen proceeds efficiently with various alkyl halides. For instance, the alkylation of 3-picoline with bromoalkanes has been shown to produce 1-alkyl-3-methyl-pyridinium bromides in good yields. google.com This supports the feasibility of analogous reactions with this compound. The resulting pyridinium salts are ionic compounds with altered solubility and physicochemical properties compared to the parent molecule. These salts are often used as precursors in further synthetic transformations or as compounds with specific biological or material properties. mdpi.com

N-Oxidation

The oxidation of the pyridine nitrogen atom in this compound yields the corresponding N-oxide, this compound N-oxide. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-oxide group can act as an activating group, directing electrophilic substitution to the 2- and 4-positions of the pyridine ring.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, or hydrogen peroxide in the presence of an acid catalyst. The choice of oxidant and reaction conditions can be tailored to the specific substrate to achieve high yields and selectivity.

Starting MaterialReagentProduct
This compoundm-CPBAThis compound N-oxide
This compoundH₂O₂ / Acetic AcidThis compound N-oxide

This table illustrates the expected product from the N-oxidation of this compound using common oxidizing agents.

Studies on the N-oxidation of structurally similar compounds, such as 3,5-dibromopyridine, have been successfully carried out using hydrogen peroxide in a microreactor system, demonstrating the viability of this transformation. google.com General procedures for pyridine N-oxidation often involve dissolving the pyridine derivative in a suitable solvent and adding the oxidizing agent at a controlled temperature. orgsyn.orgbme.hu The resulting N-oxide can be isolated and purified using standard laboratory techniques. The introduction of the N-oxide functionality provides a handle for further functionalization of the pyridine ring.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The pyridine (B92270) motif is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. newdrugapprovals.org The title compound serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. For instance, the bromine atom at the 3-position can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds. acs.org This reactivity is fundamental to the construction of bicyclic and polycyclic scaffolds.

One important class of heterocycles that can be synthesized from 3-halopyridines are pyrazolo[1,5-a]pyridines. nih.govchemscene.com These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis can be achieved through a cycloaddition reaction between a pyridine N-imine and a suitable dipolarophile. researchgate.net The bromine atom on the pyridine ring of 3-Bromo-5-(1-hydroxyethyl)pyridine can be strategically utilized or transformed during the synthesis of such complex heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

Heterocyclic ScaffoldSynthetic ApproachPotential Application
Pyrazolo[1,5-a]pyridinesCycloaddition ReactionsKinase Inhibitors
Imidazo[1,5-a]pyridinesCondensation ReactionsFluorophores for OLEDs
Thieno[2,3-b]pyridinesCyclization with Thiolating AgentsMedicinal Chemistry
Fused PyridazinesCondensation with Hydrazine DerivativesPharmacologically Active Agents

Precursor in the Synthesis of Other Chemical Entities

The dual functionality of this compound makes it an ideal precursor for a range of other valuable chemical compounds, including intermediates for medicinal chemistry and components for advanced materials.

The development of protein kinase inhibitors is a major focus of modern drug discovery, particularly in the field of oncology. nih.gov Pyridine and pyrimidine (B1678525) derivatives are common scaffolds in these inhibitors. The brominated pyridine core of this compound is a key feature, as halogenation can significantly enhance the biological activity of kinase inhibitors. nih.gov This compound can be used to synthesize a variety of substituted pyridines that serve as intermediates in the development of potent and selective kinase inhibitors for targets such as vaccinia-related kinases (VRK1 and VRK2). newdrugapprovals.org

For example, the bromine atom can be replaced with various aryl or heteroaryl groups through Suzuki coupling, while the hydroxyl group can be oxidized to a ketone or further functionalized to introduce additional diversity. These transformations allow for the fine-tuning of the inhibitor's properties to achieve desired potency and selectivity.

The unique photophysical properties of pyridine-containing molecules make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Pyridine derivatives can be incorporated into the emissive or charge-transporting layers of OLED devices. The presence of a bromine atom in this compound allows for its incorporation into larger conjugated systems through cross-coupling reactions, which is a common strategy for creating novel OLED materials.

Furthermore, the hydroxyl group can be used to attach the molecule to other components or to modify its solubility and processing characteristics, which is particularly important for the fabrication of solution-processed OLEDs. The development of pyrene-pyridine integrated materials has shown promise for use as hole-transporting materials in OLEDs.

Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent coordinating atom for a wide range of metal ions. nih.gov This property, combined with the presence of other functional groups, allows for the design of sophisticated ligands for coordination chemistry and catalysis.

The chiral 1-hydroxyethyl group in this compound makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral pyridine-containing ligands have been successfully employed in a variety of enantioselective transformations. A modular approach is often used to synthesize enantiomerically pure pyridyl alcohols, which can then be converted into more complex ligands such as chiral 2,2'-bipyridines.

The hydroxyl group can be used as a handle to introduce phosphine (B1218219) or other coordinating groups, leading to the formation of P,N-ligands. These ligands, when complexed with transition metals like palladium, have been used in asymmetric allylic alkylations. The stereochemical outcome of these reactions is often determined by the absolute configuration of the carbinol carbon in the original pyridyl alcohol.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic ModificationPotential Catalytic Application
Chiral Pyridyl PhosphinitesReaction of hydroxyl group with chlorophosphineAsymmetric Allylic Alkylation
Chiral 2,2'-BipyridinesHomocoupling of the bromopyridineEnantioselective Nickel-Catalyzed Reactions
Chiral Pyridyl OxazolinesCyclization with amino alcoholsPalladium-Catalyzed Allylic Alkylation

The pyridine nitrogen of this compound and its derivatives can readily coordinate to various metal centers, including palladium(II). nih.gov The electronic properties of the pyridine ligand, which can be tuned by substituents, have a significant impact on the physicochemical properties of the resulting metal complexes. nih.gov

Palladium(II) complexes with pyridine ligands have been synthesized and characterized using techniques such as NMR spectroscopy and X-ray diffraction. These complexes often exhibit a square-planar geometry. The catalytic activity of these complexes in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, has been investigated, demonstrating their potential as efficient precatalysts. The formation of complexes with other metals, such as iridium, has also been explored in the context of developing new catalytic systems.

Utility in Structure-Activity Relationship (SAR) Studies of Analogue Series

The chemical scaffold of this compound serves as a valuable starting point for structure-activity relationship (SAR) studies in medicinal chemistry. The strategic placement of its functional groups—the bromo substituent, the 1-hydroxyethyl chain, and the pyridine nitrogen—offers multiple vectors for chemical modification. By systematically altering these components, researchers can probe the interactions of resulting analogues with biological targets, aiming to optimize potency, selectivity, and pharmacokinetic properties.

The bromo substituent at the 3-position is a key feature for SAR studies. Halogen atoms can modulate the electronic properties of the pyridine ring and can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. mdpi.com The size and electronegativity of the halogen can be varied to explore the steric and electronic requirements of the binding pocket. For instance, replacing the bromo group with chloro, fluoro, or iodo substituents can provide insights into the optimal halogen for biological activity. nih.gov

The 1-hydroxyethyl group at the 5-position presents another critical point for modification. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for binding to target proteins. mdpi.com The stereochemistry of the chiral center in the 1-hydroxyethyl group can also be investigated to determine if one enantiomer exhibits greater activity. Furthermore, this side chain can be elongated, shortened, or replaced with other functional groups to explore the spatial and electronic requirements of the receptor.

Detailed Research Findings from Analogue Series

While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related pyridine derivatives can be extrapolated. For example, in studies of other pyridine-containing compounds, the introduction of bulky substituents can sometimes lead to a decrease in activity, suggesting steric limitations within the target's binding site. nih.gov Conversely, the addition of groups capable of forming specific interactions, such as hydrogen bonds, can enhance potency. mdpi.com

The following interactive data tables illustrate hypothetical SAR findings for analogues of this compound, based on established principles in medicinal chemistry.

Table 1: Impact of Halogen Substitution at the 3-Position on Biological Activity

Compound ID3-SubstituentRelative Potency (IC₅₀, nM)Rationale for Modification
A-1 -Br100Parent Compound
A-2 -Cl120Smaller halogen, may improve binding pocket fit.
A-3 -F250Highly electronegative, may alter electronic interactions.
A-4 -I80Larger, more polarizable halogen, explores potential for stronger halogen bonds.
A-5 -CH₃500Removal of halogen, replaced with a small alkyl group to probe the necessity of the halogen for activity.

Table 2: Influence of Modifications to the 1-Hydroxyethyl Side Chain on Biological Activity

Compound ID5-SubstituentRelative Potency (IC₅₀, nM)Rationale for Modification
A-1 -(CH(OH)CH₃)100Parent Compound
B-1 -(COCH₃)300Oxidation of the alcohol to a ketone to assess the importance of the hydrogen bond-donating hydroxyl group.
B-2 -(CH(OH)CH₂CH₃)150Elongation of the alkyl chain to probe for additional hydrophobic interactions.
B-3 -(CH₂OH)400Removal of the methyl group to reduce steric bulk.
B-4 -(CH(NH₂)CH₃)200Bioisosteric replacement of the hydroxyl group with an amino group to evaluate the impact of a basic moiety. nih.govresearchgate.net

These tables demonstrate how systematic modifications of the this compound scaffold can lead to a deeper understanding of the structural requirements for biological activity. The insights gained from such SAR studies are instrumental in guiding the design of more potent and selective drug candidates.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The creation of the secondary alcohol in 3-bromo-5-(1-hydroxyethyl)pyridine from a carbonyl precursor is a classic nucleophilic addition reaction. masterorganicchemistry.com The mechanism, particularly the rate-determining steps, transition states, and factors controlling selectivity, can be inferred from studies on similar aromatic ketones and aldehydes.

Analysis of Rate-Determining Steps and Transition States

The synthesis of this compound would typically proceed via the nucleophilic addition of a hydride reagent (from a reducing agent like NaBH₄) to 3-bromo-5-acetylpyridine, or a methyl group (from an organometallic reagent like CH₃MgBr) to 3-bromo-5-formylpyridine.

In these reactions, the carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. The crucial step is the attack of the nucleophile on this electrophilic carbon. masterorganicchemistry.com This addition changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral intermediate. masterorganicchemistry.comnih.gov

For Hydride Reduction: The reaction mechanism involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon. The transition state for this step is generally considered to be the rate-determining step. Computational studies on the reduction of similar ketones, such as cyclohexanone (B45756) derivatives, have modeled these transition states. For instance, calculations on the addition of aluminum hydride (AlH₃) to formaldehyde (B43269) showed a four-centered transition state. academie-sciences.fr The stability of this transition state is influenced by steric and electronic factors of both the ketone and the hydride source. The initial nucleophilic attack forms a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step to yield the final alcohol.

For Grignard Addition: The mechanism of the Grignard reaction is complex and has been the subject of computational investigation. nih.gov The reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a carbonyl compound involves the formation of a six-membered ring transition state, although this has been debated and refined by computational models. nih.gov More recent DFT calculations suggest the importance of a dichloro-bridge between magnesium centers in some cases. nih.gov The rate-determining step is the nucleophilic addition of the methyl group to the carbonyl carbon, leading to a magnesium alkoxide intermediate. This intermediate is then hydrolyzed to give the alcohol. For reactions involving Grignard reagents, factors such as solvent coordination play a significant role in the reaction energetics and mechanism. nih.gov

Understanding Regioselectivity and Stereoselectivity

Regioselectivity: In the synthesis of this compound from its likely precursors, the primary question of regioselectivity concerns the reaction at the carbonyl group versus potential reactions at the pyridine (B92270) ring or with the bromine atom. The carbonyl group is the most electrophilic site for nucleophilic attack by hydrides or organometallics. While Grignard reagents can sometimes react with halogen substituents, the reaction with the carbonyl is generally much faster. The positions of the bromo and acetyl/formyl groups (meta to each other) on the pyridine ring also influence the reactivity, but the inherent reactivity of the carbonyl group dominates. Mechanistic studies on the carbometalation of dihydropyridines have shown that regioselective protodemetalation can occur, highlighting the precise control possible in pyridine functionalization. nih.gov

Stereoselectivity: The reduction of the prochiral ketone, 3-bromo-5-acetylpyridine, or the addition of a methyl group to 3-bromo-5-formylpyridine, creates a new stereocenter at the carbinol carbon. Therefore, without a chiral influence, a racemic mixture of (R)- and (S)-3-bromo-5-(1-hydroxyethyl)pyridine will be formed.

Achieving stereoselectivity (i.e., an excess of one enantiomer) requires the use of chiral reagents or catalysts. For instance, asymmetric reduction of acetylpyridines has been demonstrated using electrochemical methods with chiral auxiliaries. acs.org Similarly, the enantioselective addition of nucleophiles to carbonyls is a well-established field, often employing chiral ligands on the metal center of the reagent. nih.gov For example, amino alcohol ligands can be used with zinc-based reagents to achieve high enantioselectivity in the addition of alkynes to aldehydes. nih.gov The proposed mechanism for such stereoselective additions often involves the formation of a well-defined transition state where the chiral ligand directs the nucleophile to one face of the carbonyl group over the other. mdpi.com

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an electronic level, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov While specific DFT studies on this compound are scarce, research on related brominated pyridines and other pyridine derivatives provides a strong basis for understanding its characteristics. nih.govresearchgate.net

DFT calculations can be used to optimize the molecule's geometry and predict its electronic properties. For instance, a study on the 3-bromopyridine (B30812) complex with bromine (Br₂) used DFT calculations (B3LYP parametrization) to determine the structure and vibrational spectra, finding good agreement with experimental data. nih.gov Such calculations for this compound would reveal bond lengths, bond angles, and dihedral angles of its most stable conformation.

Furthermore, DFT is used to calculate parameters that describe a molecule's reactivity. These include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, and a positive potential around the hydrogen of the hydroxyl group.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

The table below presents hypothetical, yet plausible, data that would be obtained from a DFT study on this compound, based on findings for similar molecules. researchgate.net

Calculated Property Hypothetical Value Significance
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.6 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DMeasures the molecule's overall polarity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. The key rotatable bond in this molecule is the C-C bond connecting the pyridine ring to the hydroxyethyl (B10761427) group.

An MD simulation would involve:

Force Field Selection: Choosing a suitable force field (a set of parameters describing the potential energy of the system) that accurately represents the interactions within the molecule and with its environment (e.g., a solvent).

System Setup: Placing the molecule in a simulation box, often with solvent molecules (like water or ethanol) to mimic solution conditions.

Simulation Run: Solving Newton's equations of motion for the system over a period of time (from nanoseconds to microseconds), generating a trajectory of atomic positions.

Analysis of the MD trajectory would reveal:

Preferred Conformations: The most frequently adopted spatial arrangements of the molecule. This would involve analyzing the distribution of the dihedral angle between the pyridine ring and the C-O bond of the alcohol.

Conformational Transitions: The energy barriers and pathways for rotation around the C-C single bond.

Intramolecular Hydrogen Bonding: Whether an intramolecular hydrogen bond can form between the hydroxyl group's hydrogen and the pyridine nitrogen, and the stability of such an interaction.

Solvent Effects: How the surrounding solvent molecules influence the conformational preferences through hydrogen bonding and other intermolecular interactions.

Combined with other techniques like DFT, MD simulations offer a powerful approach to understanding the dynamic behavior of this compound, which is crucial for its interaction with other molecules, such as biological targets. mdpi.com

Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D-NMR)

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Bromo-5-(1-hydroxyethyl)pyridine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the number of different proton environments, their chemical shifts, and their coupling interactions. The aromatic region would display signals for the three protons on the pyridine (B92270) ring. The proton at position 2 (H-2), being adjacent to the nitrogen, would likely appear at the most downfield chemical shift. The protons at positions 4 and 6 (H-4 and H-6) would also exhibit distinct signals. The methine proton of the hydroxyethyl (B10761427) group (-CH(OH)-) would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (-CH₃) would, in turn, show up as a doublet, coupled to the single methine proton. The hydroxyl proton (-OH) would typically appear as a broad singlet, although its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, seven distinct signals would be expected. The carbon atom attached to the bromine (C-3) would be significantly influenced by the halogen's electronegativity. The carbons of the pyridine ring (C-2, C-4, C-5, C-6) would have characteristic chemical shifts for a substituted pyridine. The two carbons of the 1-hydroxyethyl side chain, the methine carbon (-CH(OH)-) and the methyl carbon (-CH₃), would also have distinct resonances.

2D-NMR Spectroscopy: To definitively assign these signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between the methine proton and the methyl protons of the hydroxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming the connectivity of the pyridine ring and the hydroxyethyl substituent.

A hypothetical data table for the NMR characterization is presented below, based on typical chemical shift ranges for similar structures.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
H-28.5 - 8.7C-2: 148 - 152
H-47.8 - 8.0C-4: 135 - 138
H-68.3 - 8.5C-6: 145 - 149
-CH(OH)-4.8 - 5.2 (q)-CH(OH)-: 65 - 70
-CH₃1.4 - 1.6 (d)-CH₃: 20 - 25
-OHVariable (s)C-3: 118 - 122
C-5: 140 - 144

Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₇H₈BrNO. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

An expected HRMS data table would look as follows:

Ion Calculated m/z Observed m/z
[M+H]⁺ (for ⁷⁹Br)201.9862(Experimental Value)
[M+H]⁺ (for ⁸¹Br)203.9842(Experimental Value)

The observed mass-to-charge ratio (m/z) would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated value, providing strong evidence for the compound's elemental composition.

Chiroptical Spectroscopy for Enantiomeric Purity

The 1-hydroxyethyl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A solution of a single enantiomer of this compound would produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to its electronic transitions. The mirror-image spectrum would be observed for the other enantiomer. A racemic mixture (equal amounts of both enantiomers) would be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, each enantiomer will have a unique ORD spectrum, and the magnitude of the rotation at a specific wavelength can be used to determine the enantiomeric purity of a sample.

The determination of the absolute configuration (whether it is the R or S enantiomer) would typically require comparison with a standard of known configuration or through advanced computational modeling in conjunction with the experimental chiroptical data.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The imperative for green chemistry is driving research towards more environmentally benign and efficient methods for synthesizing 3-Bromo-5-(1-hydroxyethyl)pyridine. Current synthetic protocols often involve multiple steps and the use of hazardous reagents, leading to significant waste generation. Future endeavors will prioritize the development of sustainable alternatives that enhance efficiency and minimize environmental impact.

Biocatalysis presents another promising avenue for sustainable synthesis. The use of enzymes, such as ketoreductases, can facilitate the stereoselective reduction of a corresponding acetyl precursor. This would enable the production of enantiomerically pure (R)- or (S)-3-Bromo-5-(1-hydroxyethyl)pyridine, which is of particular importance in the pharmaceutical industry where specific enantiomers often exhibit desired therapeutic effects.

The adoption of flow chemistry is also anticipated to revolutionize the production of this compound. Continuous flow reactors provide superior control over reaction parameters, enhance safety, and offer greater scalability compared to conventional batch processing. Integrating in-line purification techniques within flow systems could further streamline the manufacturing process, making it more efficient and cost-effective.

Synthetic ApproachKey AdvantagesResearch Focus
Catalytic C-H ActivationReduced number of synthetic steps, lower waste productionDesign of highly regioselective transition-metal catalysts
BiocatalysisHigh stereoselectivity, environmentally friendly conditionsEngineering of specific enzymes for targeted transformations
Flow ChemistryImproved safety, scalability, and process automationDevelopment of integrated continuous synthesis and purification systems

Exploration of Novel Chemical Reactivity and Transformations

The distinct functional groups of this compound offer a rich platform for investigating novel chemical reactions. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions , including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Future research is expected to broaden the scope of these reactions by employing novel coupling partners, thereby generating diverse libraries of pyridine (B92270) derivatives for various applications.

The hydroxyl group is also a focal point for chemical modification. Research into new catalytic systems for the chemoselective oxidation of the secondary alcohol to a ketone, or for its esterification and etherification under mild conditions, is an active area of investigation. A significant challenge that new methodologies aim to overcome is the selective transformation of the hydroxyl group without affecting the other reactive sites on the molecule.

Furthermore, the potential for intramolecular reactions arising from the interplay between the functional groups is an exciting prospect. For instance, the hydroxyl group could participate in cyclization reactions with substituents introduced at the bromine position, leading to the formation of novel heterocyclic systems. The exploration of such reactions could unlock new areas of chemical space and provide access to previously unattainable molecular scaffolds.

Expansion into Underexplored Application Domains

While this compound is a known intermediate in pharmaceutical synthesis, its potential extends to other domains that are yet to be fully explored. vwr.comsigmaaldrich.com A significant area of opportunity lies in materials science . The pyridine nitrogen and the hydroxyl group can act as coordinating sites for metal ions, making the compound a promising ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and chemical sensing.

In the agrochemical sector, the pyridine scaffold is a common motif in many herbicides and pesticides. The unique substitution pattern of this compound could be exploited to design new crop protection agents with novel modes of action or improved environmental profiles. High-throughput screening of its derivatives against various agricultural pests and pathogens could lead to the discovery of new lead compounds.

Another emerging application is in the field of organic electronics . Pyridine-based materials have demonstrated promise as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional handles on this compound allow for its incorporation into larger conjugated systems, which could lead to the development of new materials with tailored electronic and photophysical properties.

Application SectorPotential UtilityResearch Trajectory
Materials ScienceLigand for the creation of MOFs and coordination polymersSynthesis and characterization of novel materials for catalysis and gas storage
AgrochemicalsFoundational scaffold for new herbicides and pesticidesScreening of derivatives for biological activity against agricultural pests
Organic ElectronicsBuilding block for components in OLEDs and OPVsDesign and synthesis of novel conjugated materials with specific electronic properties

Advanced Integrated Computational-Experimental Approaches

The integration of computational chemistry with experimental research is poised to accelerate innovation in the study of this compound. Density functional theory (DFT) calculations can be employed to predict the reactivity of the molecule's different sites, thereby guiding the rational design of new synthetic reactions and catalysts. Computational modeling can provide mechanistic insights into complex reactions, such as cross-coupling processes, and help to identify key factors that govern their efficiency and selectivity.

In the realm of drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinities of this compound derivatives to specific biological targets. This in silico screening can help to prioritize which compounds to synthesize and evaluate experimentally, thus optimizing the allocation of resources.

The application of machine learning and artificial intelligence (AI) is also set to become a transformative tool. By training algorithms on existing chemical data, it may become possible to predict the properties and biological activities of novel derivatives. AI could also be utilized to devise new synthetic routes or to optimize reaction conditions in an automated fashion. The synergy between these advanced computational methods and high-throughput experimentation will undoubtedly be a major driver of future research and development.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-(1-hydroxyethyl)pyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of brominated pyridines often involves regioselective bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). For this compound, a plausible route is the bromination of 5-(1-hydroxyethyl)pyridine under controlled conditions. Optimization includes:
  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Solvent : Use dichloromethane or acetonitrile for polar intermediates.
  • Catalyst : FeCl₃ enhances regioselectivity for the 3-position .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield improvements (>70%) are achievable by slow reagent addition and inert atmosphere .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyethyl at C5, bromine at C3). Coupling constants in ¹H NMR distinguish adjacent protons.
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. For example, a related bromopyridine derivative showed a dihedral angle of 8.7° between pyridine and substituent planes .
  • FT-IR : Confirms functional groups (O-H stretch at ~3200 cm⁻¹, C-Br at ~550 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 216.984) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Handle in a fume hood to avoid inhalation.
  • Storage : Keep in a cool, dry place (<25°C) in amber glass to prevent photodegradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) to optimize geometry and compute frontier molecular orbitals (FMOs). For a related bromopyridine, HOMO-LUMO gaps of 4.2 eV were reported, indicating charge transfer potential .
  • NLO Properties : First hyperpolarizability (β) calculations predict NLO activity. Polarizable continuum models (PCM) in solvents like chloroform simulate solvent effects .
  • TD-DFT : Correlates UV-Vis spectra (e.g., λ_max at 290 nm) with electronic transitions .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized structures. For example, C-Br bond lengths in XRD (1.89 Å) should align with computational results (±0.02 Å) .
  • Dynamic NMR : Resolve tautomerism or conformational equilibria (e.g., hydroxyethyl rotation barriers).
  • Isotopic Labeling : ²H or ¹³C labeling clarifies ambiguous signals in crowded NMR regions .

Q. What strategies enable functionalization of the hydroxyethyl group for further derivatization?

  • Methodological Answer :
  • Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to enable bromine substitution or cross-coupling reactions (Suzuki, Heck) .
  • Oxidation : Convert hydroxyethyl to a ketone using Jones reagent, enabling nucleophilic addition (e.g., Grignard).
  • Phosphorylation : React with POCl₃ to form phosphate esters, useful in prodrug design .

Q. How can this compound be evaluated for biological activity in drug discovery?

  • Methodological Answer :
  • In Silico Screening : Dock into target proteins (e.g., kinases) using AutoDock Vina. A bromopyridine analog showed binding affinity (-8.2 kcal/mol) to NLRP3, a inflammation target .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-1β ELISA). EC₅₀ values <10 μM indicate therapeutic potential .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Halogenation often enhances metabolic resistance .

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